molecular formula C14H20N2O4 B1626671 2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide CAS No. 63648-89-5

2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide

Cat. No. B1626671
CAS RN: 63648-89-5
M. Wt: 280.32 g/mol
InChI Key: PPSQDHWNGIKSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63648-89-5

Product Name

2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-(phenylmethoxyamino)ethyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)15-9-12(17)16-19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

PPSQDHWNGIKSRV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)NOCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

O-Benzylhydroxylamine hydrochloride (15.0 g, 93.8 mMol) was dissolved in methanol (150 ml) and added to a solution of potassium hydroxide (5.27 g, 93.8 mMol) in methanol (50 ml). The resulting mixture was cooled, filtered, evaporated, dissolved in tetrahydrofuran (25 ml) and filtered as solution A. t-Butyloxycarbonyl glycine (16.4 g, 93.8 mMol) was dissolved in tetrahydrofuran (75 ml), triethylamine (13.2 ml, 93.8 mMol) added and the solution cooled to -10° C. with dry ice/ethanol. Iso-butyl chloroformate (12.2 ml, 93.8 mMol) was added and the solution stirred cold 2 minutes, before adding solution A dropwise. The mixture was stirred cold 1 hour and at room temperature 2 hours, filtered, evaporated, dissolved in ethyl acetate (100 ml), washed with water (3× 50 ml), dried over magnesium sulfate and evaporated to an oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
13.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

HCl·NH2OBzl (11.2 g; 70.2 mmol) was suspended in DMF (100 ml) and TEA (11.2 ml; 80.0 mmol) was added dropwise under ice-cooling. HOBt (7.43 g; 55.0 mmol) and Boc-Gly-OH (8.76 g; 50.0 mmol) were then added and the mixture was cooled with a coolant at -20° C. DCC (14.5 g; 70.2 mmol) dissolved in CH2Cl2 (70 ml) was added dropwise. After the dropwise addition, the reaction was allowed to proceed for 1 hour at -10° C. and overnight in a refrigerator. Insolubles were filtered off and the solvent was distilled off under reduced pressure. The residue was dissolved in AcOEt and then washed successively with water, 1N-HCl, water, 10% Na2CO3 and water. The solution was dried over anhydrous MgSO4 and the solvent was distilled off under reduced pressure. The residue was purified by chromatography on silica gel (Fuji Davison BW 200, 300 g; eluted with AcOEt: n-Hexane (=1:1) mixed solvent) to give Boc-Gly-NHOBzl (13 g; 93%) as a pale yellow oil.
[Compound]
Name
HCl·NH2OBzl
Quantity
11.2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.43 g
Type
reactant
Reaction Step Three
Quantity
8.76 g
Type
reactant
Reaction Step Three
Name
Quantity
14.5 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.